molecular formula C24H17Cl2NO3S B11638720 (5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11638720
M. Wt: 470.4 g/mol
InChI Key: IKYLTVQNSUOXFL-XKZIYDEJSA-N
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Description

(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl groups, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorobenzylamine to form an intermediate Schiff base. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinedione derivatives.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain diseases due to its ability to modulate specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in various biological effects. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.

    Pioglitazone: Similar to rosiglitazone, used for its insulin-sensitizing effects.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn from the market due to safety concerns.

Uniqueness

(5Z)-5-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique structural features, which confer distinct chemical and biological properties. Its dual chlorophenyl and methoxyphenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.

Properties

Molecular Formula

C24H17Cl2NO3S

Molecular Weight

470.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-[(4-chlorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17Cl2NO3S/c25-19-9-5-17(6-10-19)14-27-23(28)22(31-24(27)29)13-16-7-11-20(12-8-16)30-15-18-3-1-2-4-21(18)26/h1-13H,14-15H2/b22-13-

InChI Key

IKYLTVQNSUOXFL-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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